![molecular formula C14H28ClNO4 B3026200 (R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride CAS No. 162041-08-9](/img/structure/B3026200.png)

(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride

Overview

Description

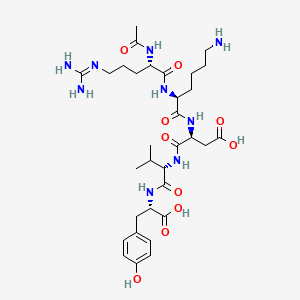

The compound is a derivative of a class of drugs that are known for their pharmacological importance. While the provided papers do not directly discuss this exact compound, they provide insights into closely related compounds that share similar structural motifs and functional groups. For instance, the first paper discusses 3-carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium hydroxide, which is an antidote drug with a similar trimethylammonium group and carboxylic acid functionality . The second paper describes the synthesis of a carnitine palmitoyltransferase I inhibitor, which also contains the trimethylammonium group and a carboxylic acid moiety, although it is further modified with a phosphinyl group . These compounds are of interest due to their biological activities and potential therapeutic applications.

Synthesis Analysis

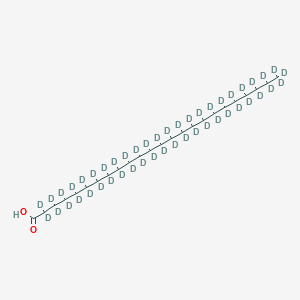

The synthesis of related compounds involves multi-step reactions that are designed to be efficient, safe, and cost-effective. In the second paper, the synthesis of CPI975, a carnitine palmitoyltransferase I inhibitor, is described. The process begins with the reaction of 1-tetradecanol with phosphorus trichloride in tetrahydrofuran (THF) at low temperatures to form 1-tetradecyl phosphorochloridate. This intermediate is then treated with l-carnitine in the presence of a base to yield the desired product, which is further purified by recrystallization . This synthesis route could provide insights into the potential synthetic pathways for the compound of interest, considering the similarities in functional groups.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a similar compound, 3-carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium hydroxide, have been investigated using various spectroscopic techniques and quantum chemical calculations. The study includes Fourier-transform infrared spectroscopy (FT-IR), FT-Raman, ultraviolet-visible (UV-vis) spectroscopy, and nuclear magnetic resonance (NMR) . These techniques, along with density functional theory (DFT) calculations, help in understanding the molecular geometry, electronic structure, and intra-molecular interactions that stabilize the molecule.

Chemical Reactions Analysis

Although the provided papers do not detail the chemical reactions of the exact compound , they do offer insights into the reactivity of structurally similar compounds. For example, the first paper discusses the local reactivity properties through molecular electrostatic potential (MEP) and evaluates Fukui functions to describe the activity of the sites on the molecule . These studies are crucial for understanding how such compounds might interact with biological targets or undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in the context of their potential therapeutic applications. The first paper provides a comprehensive analysis of the statistical thermodynamic functions, such as entropy, enthalpy, and heat capacity, over a temperature range, which are important for understanding the stability and behavior of the compound under different conditions . Additionally, the HOMO-LUMO energy gap is determined to correlate with the UV-absorption spectra, which is significant for assessing the electronic properties of the compound .

Relevant Case Studies

The first paper includes a molecular docking study to investigate the potential of the molecule to bind with a specific receptor, which is an antidote protein . This type of study is a relevant case example of how the compound's interaction with biological targets is assessed, which is crucial for drug development. Although no specific case studies are provided for the exact compound , these methodologies can be applied to similar compounds to predict their biological activity and therapeutic potential.

Scientific Research Applications

Catalysis and Synthetic Applications

Research on the chemistry of Group 8 half-sandwich complexes reveals insights into the synthesis and reactivity of compounds that could be analogous to "(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride." These complexes play significant roles in catalytic transformations, including C-C coupling reactions which are pivotal in organic synthesis (Cadierno, Gamasa, & Gimeno, 2004).

Biological and Pharmaceutical Applications

A review on the chemistry and biological properties of thioureas indicates the potential for related compounds to act as ligands in coordination chemistry, with applications extending to pharmaceuticals due to their biological activities (Saeed, Flörke, & Erben, 2014). This suggests that compounds like "(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride" could find use in medicinal chemistry, possibly as intermediates or active pharmaceutical ingredients.

Antioxidant and Reactive Oxygen Species (ROS) Regulation

Oxidative stress phenomena and the regulation of cellular redox homeostasis are critical in understanding disease mechanisms and developing therapeutic strategies. The role of various compounds in modulating oxidative stress and acting as antioxidants could be relevant to the study of "(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride" (Kohen & Nyska, 2002).

Cancer Therapy

The exploration of rhenium compounds for their antitumor effects provides a precedent for researching the therapeutic potential of related organometallic compounds. Rhenium complexes, particularly those with a Re(I)(CO)3+ core, have been studied for their cytotoxicity against cancer cells, highlighting the broader potential of organometallic compounds in oncology (Bauer, Haase, Reich, Crans, & Kühn, 2019).

Mechanism of Action

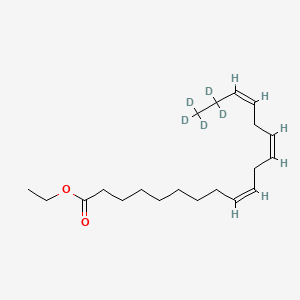

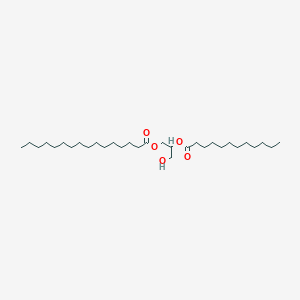

Heptanoyl-L-carnitine (chloride), also known as ®-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride, is a medium-chain acylcarnitine and a derivative of L-carnitine .

Target of Action

The primary target of Heptanoyl-L-carnitine is the mitochondrial fatty acid metabolism . It plays a crucial role in transporting fatty acids into the mitochondrial matrix where fatty acid metabolism occurs .

Mode of Action

Heptanoyl-L-carnitine donates an acetyl group during fatty acid metabolism to help transport fatty acids, such as acetyl CoA, into the mitochondrial matrix . This interaction with its targets leads to changes in the fatty acid metabolism process.

Biochemical Pathways

Heptanoyl-L-carnitine is involved in the fatty acid metabolism pathway . It assists in the transport of fatty acids into the mitochondrial matrix, which is essential for the β-oxidation process. This process breaks down fatty acids to produce energy.

Pharmacokinetics

It is known that l-carnitine and its derivatives, including heptanoyl-l-carnitine, are synthesized in mammalian liver, kidney, and brain tissue . They are also found in adequate amounts in healthy humans .

Result of Action

The action of Heptanoyl-L-carnitine results in the transportation of fatty acids into the mitochondrial matrix, facilitating their metabolism and energy production . This process is crucial for maintaining normal mitochondrial function .

Action Environment

The action, efficacy, and stability of Heptanoyl-L-carnitine can be influenced by various environmental factors. For instance, exercise has been found to induce alterations in the human metabolome in plasma and skeletal muscle tissue . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(2R)-3-carboxy-2-heptanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4.ClH/c1-5-6-7-8-9-14(18)19-12(10-13(16)17)11-15(2,3)4;/h12H,5-11H2,1-4H3;1H/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWOHTNOXOAAHQ-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[[(4-methoxyphenyl)amino]thioxomethyl]amino]ethyl]-2-methylene-3-oxo-olean-12-en-28-amide](/img/structure/B3026121.png)

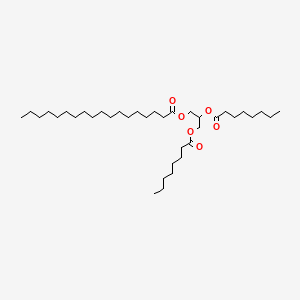

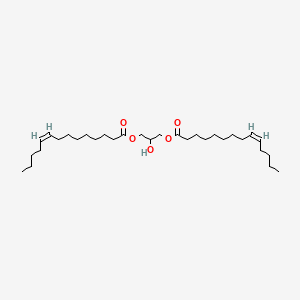

![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)

![N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026131.png)

![N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide](/img/structure/B3026133.png)

![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)

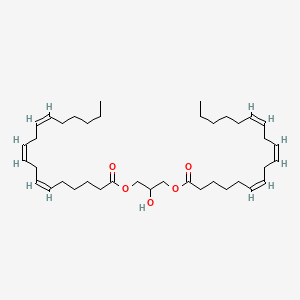

![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)